REACTION_CXSMILES
|
O[C:2]1([C:10]2[CH:11]=[CH:12][C:13]([Br:16])=[N:14][CH:15]=2)[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.S(=O)(=O)(O)O>>[Br:16][C:13]1[CH:12]=[CH:11][C:10]([C:2]23[CH2:3][N:4]([CH2:5][CH2:6]2)[CH2:9][CH:8]=[CH:7]3)=[CH:15][N:14]=1
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Name
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3-hydroxy-3-(2-bromopyridin-5-yl)-1-azabicyclo[2.2.2]octane
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Quantity
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9.4 g
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Type
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reactant
|
Smiles
|
OC1(CN2CCC1CC2)C=2C=CC(=NC2)Br
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C=C1)C12C=CCN(CC1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |